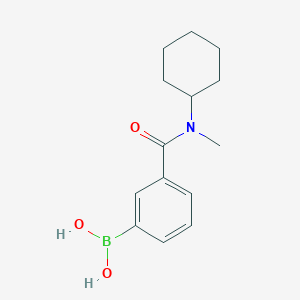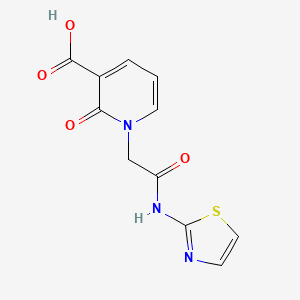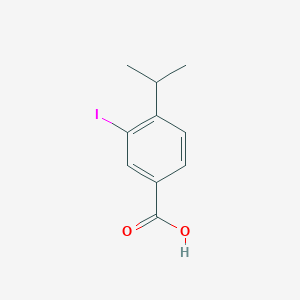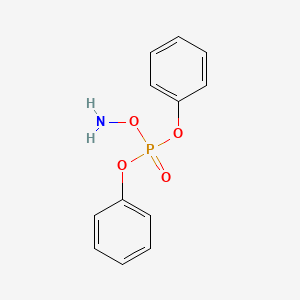![molecular formula C13H18BClO3 B1451403 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1151564-03-2](/img/structure/B1451403.png)
2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane” is complex and would require advanced computational tools for accurate analysis .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is involved in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives show potential as serine protease inhibitors, including thrombin, without exhibiting strong coordination between sulfur and boron atoms (Spencer et al., 2002).
- The compound has been used in creating 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, where its crystal structure was studied, revealing interesting coordination patterns involving the boron atom (Seeger & Heller, 1985).
Catalysis and Polymerization
- It plays a role in catalyzed diboration processes. For instance, it was used in the synthesis of (Z)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-bis(4-methoxyphenyl)ethene, demonstrating its utility in creating compounds with specific stereochemical arrangements (Clegg et al., 1996).
- In the field of polymer science, it has been used for precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization, showcasing its importance in creating high-precision polymers with specific molecular weight distributions (Yokozawa et al., 2011).
Material Science and Organic Chemistry
- Its derivatives have been explored in the synthesis of novel stilbenes and their application in creating boron-capped polyenes, which are of interest in new material development for technologies like Liquid Crystal Displays (LCDs) and for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
- The compound has also been used in the study of the reaction mechanisms in rhodium-catalyzed arylations, indicating its versatility in understanding complex chemical reactions (Martínez et al., 2015).
Analytical and Structural Chemistry
- It is instrumental in creating various boronic esters, contributing significantly to analytical chemistry, particularly in NMR spectroscopy and crystallography (Granata & Argyropoulos, 1995).
- In addition, its use in synthesizing compounds with defined molecular structures, as studied through X-ray crystallography and DFT calculations, demonstrates its role in the advancement of chemical science (Huang et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds like 3-methoxyphenylboronic acid are often used in chemical reactions as boron reagents .
Mode of Action
Boron reagents are known to participate in various chemical reactions, including suzuki–miyaura coupling .
Biochemical Pathways
Boron reagents are known to be involved in the suzuki–miyaura coupling reaction, which is a type of carbon-carbon bond-forming reaction .
Result of Action
Boron reagents are known to participate in various chemical reactions, including suzuki–miyaura coupling , which can result in the formation of new carbon-carbon bonds.
Action Environment
The stability and reactivity of boron reagents can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, such as palladium catalysts. The nature of these interactions involves the formation of a boron-palladium complex, which facilitates the transmetalation step in the coupling reaction . Additionally, the compound’s boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays.
Cellular Effects
The effects of this compound on various cell types and cellular processes are of considerable interest. This compound has been shown to influence cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, its interaction with palladium catalysts can affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism . Furthermore, the compound’s ability to form covalent bonds with cellular nucleophiles can impact cellular function by modifying the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the formation of a boron-palladium complex, which is crucial for the transmetalation step in Suzuki-Miyaura coupling reactions . This complex facilitates the transfer of organic groups from boron to palladium, enabling the formation of carbon-carbon bonds. Additionally, the compound can inhibit or activate enzymes by forming reversible covalent bonds with their active sites, thereby modulating their activity and influencing gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicity studies have indicated that high doses of the compound can cause cellular damage and affect overall metabolic function.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes such as palladium catalysts, which facilitate the transmetalation step in these reactions . Additionally, the compound’s boron moiety can participate in metabolic pathways involving the formation and cleavage of covalent bonds with diols and other nucleophiles, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with transporters and binding proteins that influence its localization and accumulation. The compound’s ability to form covalent bonds with cellular nucleophiles also affects its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as it can interact with enzymes and proteins within specific subcellular regions, affecting their activity and overall cellular function.
Propriétés
IUPAC Name |
2-(2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPMKYBFBINSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661734 | |
| Record name | 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151564-03-2 | |
| Record name | 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)






![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)


![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
